molecular formula C14H18ClN3 B13752101 3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride CAS No. 22683-22-3

3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride

Cat. No.: B13752101
CAS No.: 22683-22-3
M. Wt: 263.76 g/mol
InChI Key: LTSAWXQFFWCYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The imidazolinylmethyl group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The imidazolinylmethyl group can enhance the compound’s binding affinity and specificity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole ring structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride is unique due to the presence of the imidazolinylmethyl group, which imparts distinct chemical and biological properties.

Properties

22683-22-3

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-1-ium-2-ylmethyl)-3-ethylindole;chloride

InChI

InChI=1S/C14H17N3.ClH/c1-2-11-9-17(10-14-15-7-8-16-14)13-6-4-3-5-12(11)13;/h3-6,9H,2,7-8,10H2,1H3,(H,15,16);1H

InChI Key

LTSAWXQFFWCYHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C2=CC=CC=C21)CC3=NCC[NH2+]3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.